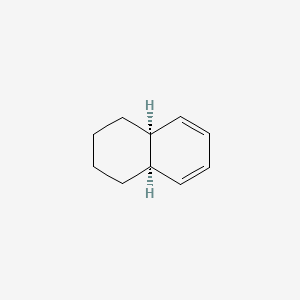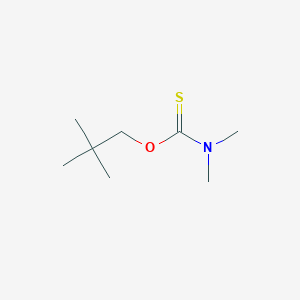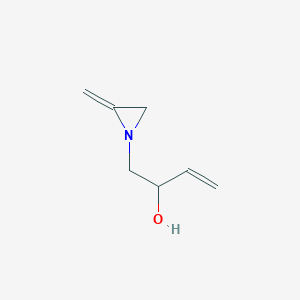
1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol is an organic compound with the molecular formula C7H11NO It is characterized by the presence of an aziridine ring, a butenol side chain, and a methylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol typically involves the reaction of aziridine with a suitable alkene under controlled conditions. One common method involves the use of aziridine and isoprenol in the presence of a catalyst to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures and may require specific solvents to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the aziridine ring to an amine group.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The aziridine ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its biological and chemical behavior .
Vergleich Mit ähnlichen Verbindungen
- 1-Aziridin-1-yl-2-methyl-but-3-en-2-ol
- 3-Methylbut-3-en-1-ol
- 2-Methyl-3-buten-1-ol
Comparison: 1-(2-Methylideneaziridin-1-yl)but-3-en-2-ol is unique due to the presence of both an aziridine ring and a butenol side chainFor example, while 3-Methylbut-3-en-1-ol is primarily used as an intermediate in organic synthesis, the aziridine ring in this compound allows for additional reactivity and functionalization .
Eigenschaften
CAS-Nummer |
6943-50-6 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
1-(2-methylideneaziridin-1-yl)but-3-en-2-ol |
InChI |
InChI=1S/C7H11NO/c1-3-7(9)5-8-4-6(8)2/h3,7,9H,1-2,4-5H2 |
InChI-Schlüssel |
ZMEHFJUUPFQAHX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(CN1CC1=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


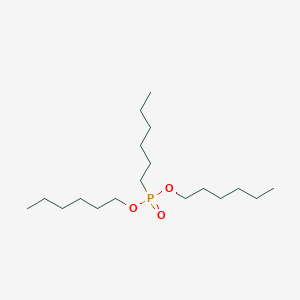


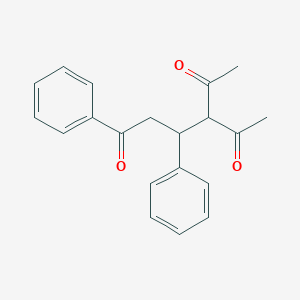

![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)



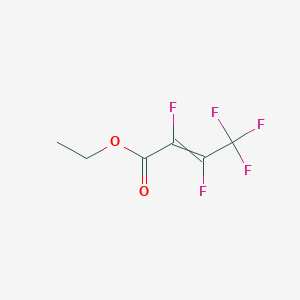
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

